molecular formula C25H35N2O7P B14529691 Bis(4-nitrophenyl) tridecylphosphonate CAS No. 62785-26-6

Bis(4-nitrophenyl) tridecylphosphonate

Cat. No.: B14529691
CAS No.: 62785-26-6
M. Wt: 506.5 g/mol
InChI Key: TXGDMYWETMKRAM-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) tridecylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups and a tridecyl chain attached to a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-nitrophenyl) tridecylphosphonate typically involves the reaction of tridecylphosphonic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The general reaction scheme is as follows:

Tridecylphosphonic acid+24-nitrophenolDCCBis(4-nitrophenyl) tridecylphosphonate+Dicyclohexylurea\text{Tridecylphosphonic acid} + 2 \text{4-nitrophenol} \xrightarrow{\text{DCC}} \text{this compound} + \text{Dicyclohexylurea} Tridecylphosphonic acid+24-nitrophenolDCC​Bis(4-nitrophenyl) tridecylphosphonate+Dicyclohexylurea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl) tridecylphosphonate undergoes various chemical reactions, including:

    Hydrolysis: The phosphonate ester bond can be hydrolyzed under acidic or basic conditions to yield tridecylphosphonic acid and 4-nitrophenol.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: Tridecylphosphonic acid and 4-nitrophenol.

    Reduction: Bis(4-aminophenyl) tridecylphosphonate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(4-nitrophenyl) tridecylphosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phosphonate chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in phosphate metabolism.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl) tridecylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to the active sites of enzymes that recognize phosphate substrates. This binding can inhibit the enzyme’s activity by blocking the substrate’s access to the active site. Additionally, the nitrophenyl groups can participate in various interactions, including hydrogen bonding and π-π stacking, further stabilizing the enzyme-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl) phosphate: Similar structure but with a phosphate group instead of a phosphonate group.

    Bis(4-nitrophenyl) hydrogen phosphate: Contains a hydrogen atom in place of the tridecyl chain.

    Bis(4-nitrophenyl) squaramide: Contains a squaramide group instead of a phosphonate group.

Uniqueness

Bis(4-nitrophenyl) tridecylphosphonate is unique due to the presence of the long tridecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This feature distinguishes it from other similar compounds and makes it suitable for applications in non-aqueous environments.

Properties

CAS No.

62785-26-6

Molecular Formula

C25H35N2O7P

Molecular Weight

506.5 g/mol

IUPAC Name

1-nitro-4-[(4-nitrophenoxy)-tridecylphosphoryl]oxybenzene

InChI

InChI=1S/C25H35N2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-21-35(32,33-24-17-13-22(14-18-24)26(28)29)34-25-19-15-23(16-20-25)27(30)31/h13-20H,2-12,21H2,1H3

InChI Key

TXGDMYWETMKRAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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